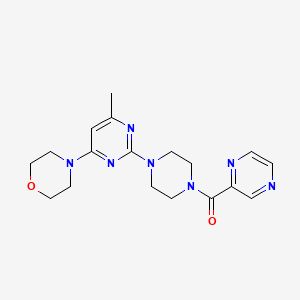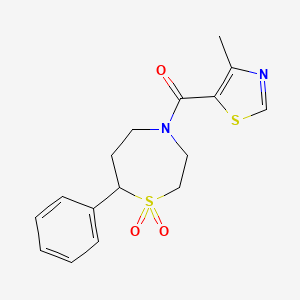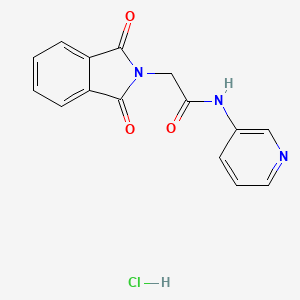![molecular formula C11H8ClFN2 B2910393 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine CAS No. 1156238-27-5](/img/structure/B2910393.png)
4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine” is a chemical compound with the CAS Number: 1156238-27-5 . It has a molecular weight of 222.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring bound to a 4-fluorophenyl group and a chlorine atom . The InChI code for this compound is 1S/C11H8ClFN2/c12-10-5-6-14-11(15-10)7-8-1-3-9(13)4-2-8/h1-6H,7H2 .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 222.65 .Mécanisme D'action
The mechanism of action of 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to have various effects on the body, including anti-inflammatory, antitumor, and antiviral effects. It has also been found to have an impact on the central nervous system and can act as a sedative.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is that it can be toxic and hazardous if not handled properly.
Orientations Futures
There are many future directions for the study of 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine. One of the most significant areas of research is the development of new drugs for the treatment of various diseases. This compound can also be studied for its potential use in the development of new materials and as a catalyst in various chemical reactions. Additionally, further research can be done to better understand the mechanism of action and the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has various scientific research applications. It is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research in this area can lead to the development of new drugs and materials, as well as a better understanding of the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine can be achieved using various methods. One of the most common methods is the reaction of 4-chloro-2-fluorobenzylamine with ethyl cyanoacetate in the presence of a base. This reaction results in the formation of the intermediate compound, which is then cyclized to form the final product.
Applications De Recherche Scientifique
4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine has been studied for its various scientific research applications. One of the most significant applications is its use as a building block in the synthesis of various biologically active compounds. This compound is also used in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
4-chloro-2-[(4-fluorophenyl)methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-10-5-6-14-11(15-10)7-8-1-3-9(13)4-2-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFIMPRHGOVUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC=CC(=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2910311.png)
![1-[2-(3,4-difluorophenoxy)phenyl]-N-(4-iodophenyl)methanimine](/img/structure/B2910312.png)
![[2-Oxo-2-(2,3,4,5,6-pentafluoroanilino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2910313.png)




![N,N-Dimethyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2910322.png)




![2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)
